3-Methyl-2,1-benzoxazole

概要

説明

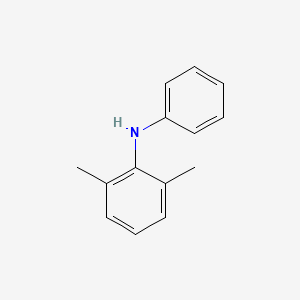

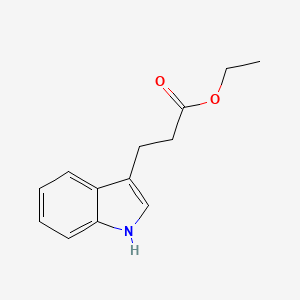

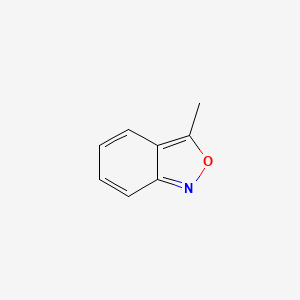

3-Methyl-2,1-benzoxazole is an aromatic organic compound with a molecular formula C8H7NO . It is a derivative of benzoxazole, which is a benzene-fused oxazole ring structure . The benzoxazole moiety is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Synthesis Analysis

Benzoxazole derivatives have been synthesized using a variety of well-organized synthetic methodologies . These methods often involve the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesis of benzoxazole derivatives has seen a large upsurge in recent years .

Molecular Structure Analysis

The structure of benzoxazole derivatives has been confirmed by IR, 1H/13C-NMR, and mass spectroscopy . The benzoxazole moiety is a bicyclic planar molecule . The title compound, C9H7NO3, crystallizes in the monoclinic (P21) space group .

Chemical Reactions Analysis

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They have been synthesized via different pathways, including one-pot synthesis and sequential multistep synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives have been studied using various techniques . The compounds have been screened for their in vitro antimicrobial activity against various bacteria and fungal strains .

作用機序

Target of Action

3-Methyl-2,1-benzoxazole, like other benzoxazole derivatives, has a diverse range of biological targets. The compound’s primary targets include various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases that are implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . These interactions result in changes to the function of the target proteins or enzymes, thereby affecting the biochemical pathways they are involved in .

Biochemical Pathways

Benzoxazole derivatives, including this compound, have the ability to target a wide range of metabolic pathways and cellular processes in disease pathology . For instance, they can inhibit the activity of DNA topoisomerases, which are crucial for DNA replication, transcription, and repair . They can also inhibit protein kinases, which play key roles in cell signaling . By targeting these enzymes, this compound can disrupt the normal functioning of these pathways, leading to various downstream effects.

Pharmacokinetics

The bioavailability of benzoxazole derivatives can be influenced by their chemical structure and the presence of functional groups .

Result of Action

The result of the action of this compound can vary depending on the specific target and disease context. For instance, benzoxazole derivatives have shown potent anticancer activity . They can also exhibit antimicrobial activity, with some derivatives showing high activity against certain bacterial and fungal species .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of electron-withdrawing groups can improve the antimicrobial activity of benzoxazole derivatives against certain bacterial species . More research is needed to fully understand how different environmental factors influence the action of this compound.

実験室実験の利点と制限

One of the main advantages of 3-Methyl-2,1-benzoxazole is its versatility as a building block in organic synthesis. It can be easily functionalized to introduce various substituents, making it useful for the synthesis of diverse compounds. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

将来の方向性

There are numerous future directions for the study of 3-Methyl-2,1-benzoxazole. One potential direction is the development of new derivatives with improved biological activities. Another direction is the investigation of its potential as a fluorescent probe for the detection of other molecules besides metal ions. Additionally, its potential as a drug delivery system could also be explored. Overall, the study of this compound has the potential to lead to the development of new drugs and diagnostic tools.

Conclusion:

In conclusion, this compound is a versatile compound with numerous applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further studies on this compound could lead to the development of new drugs and diagnostic tools.

科学的研究の応用

3-Methyl-2,1-benzoxazole has been extensively studied for its biological activities. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been shown to possess anticonvulsant, anti-inflammatory, and antioxidant properties. In addition, it has been investigated for its potential as a fluorescent probe for the detection of metal ions.

Safety and Hazards

生化学分析

Biochemical Properties

3-Methyl-2,1-benzoxazole, like other benzoxazole derivatives, has been found to exhibit antimicrobial, antifungal, and anticancer activities . These properties suggest that this compound interacts with various enzymes, proteins, and other biomolecules, although the specific interactions have not been fully elucidated.

Cellular Effects

In cellular systems, this compound has been shown to have effects on various types of cells. For instance, benzoxazole derivatives have demonstrated anticancer activity against human colorectal carcinoma (HCT116) cancer cell line

Molecular Mechanism

Benzoxazole derivatives are known to interact with biological targets such as DNA topoisomerases, protein kinases, histone deacetylases, and cyclooxygenases . These interactions can lead to changes in gene expression and enzyme activity.

Metabolic Pathways

This compound may be involved in various metabolic pathways due to its ability to interact with a wide range of enzymes and cofactors

特性

IUPAC Name |

3-methyl-2,1-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-7-4-2-3-5-8(7)9-10-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQDGMRYMRFKRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=NO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295026 | |

| Record name | 3-methyl-2,1-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4127-53-1 | |

| Record name | NSC99340 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyl-2,1-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromopyrido[3,4-d]pyridazine](/img/structure/B3052346.png)